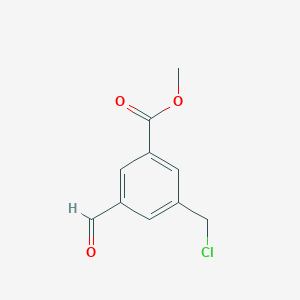
Methyl 3-(chloromethyl)-5-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chloromethyl)-5-formylbenzoate: is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, featuring a chloromethyl group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Methyl 3-(chloromethyl)-5-formylbenzoate typically begins with methyl 3-methylbenzoate.
Chloromethylation: The methyl group is chloromethylated using chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Methyl 3-(carboxymethyl)-5-formylbenzoate.
Reduction: Methyl 3-(hydroxymethyl)-5-formylbenzoate.
Substitution: Methyl 3-(substituted-methyl)-5-formylbenzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(chloromethyl)-5-formylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce compounds with antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is used in the production of polymers and resins. Its chloromethyl group allows for further functionalization, making it useful in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-formylbenzoate depends on its chemical reactivity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The formyl group can participate in condensation reactions, forming Schiff bases or other functional groups. These reactions enable the compound to interact with biological molecules, potentially affecting cellular pathways and molecular targets .
Comparison with Similar Compounds
Methyl 3-(bromomethyl)-5-formylbenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(hydroxymethyl)-5-formylbenzoate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl 3-(methoxymethyl)-5-formylbenzoate: Features a methoxymethyl group instead of a chloromethyl group.
Uniqueness: Methyl 3-(chloromethyl)-5-formylbenzoate is unique due to the presence of both a chloromethyl and a formyl group on the benzene ring. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-formylbenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,6H,5H2,1H3 |
InChI Key |
RWNKJVACJKVWBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















